molecular formula C21H21NO6 B15344895 6-Hydroxyhexyl 1-amino-9,10-dihydro-4-hydroxy-9,10-dioxoanthracene-2-carboxylate CAS No. 23893-98-3

6-Hydroxyhexyl 1-amino-9,10-dihydro-4-hydroxy-9,10-dioxoanthracene-2-carboxylate

Cat. No.: B15344895
CAS No.: 23893-98-3
M. Wt: 383.4 g/mol
InChI Key: LYPUAMVCOPJRES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Hydroxyhexyl 1-amino-9,10-dihydro-4-hydroxy-9,10-dioxoanthracene-2-carboxylate is a complex organic compound with a molecular formula of C21H21NO6. This compound is known for its unique structure, which includes both hydroxy and amino functional groups attached to an anthracene backbone. It has various applications in scientific research, particularly in the fields of chemistry and biology.

Preparation Methods

The synthesis of 6-Hydroxyhexyl 1-amino-9,10-dihydro-4-hydroxy-9,10-dioxoanthracene-2-carboxylate typically involves multiple steps. One common method includes the reaction of 1-amino-9,10-dihydro-4-hydroxy-9,10-dioxoanthracene-2-carboxylic acid with 6-hydroxyhexyl bromide under basic conditions. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) with a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

6-Hydroxyhexyl 1-amino-9,10-dihydro-4-hydroxy-9,10-dioxoanthracene-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxy groups can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The carbonyl groups in the anthracene backbone can be reduced to alcohols using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The amino group can participate in substitution reactions, forming amides or other derivatives when reacted with acyl chlorides or anhydrides.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

6-Hydroxyhexyl 1-amino-9,10-dihydro-4-hydroxy-9,10-dioxoanthracene-2-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with various biological targets.

    Medicine: It is explored for its potential therapeutic applications, particularly in drug development. Its ability to interact with specific molecular targets makes it a candidate for further pharmacological studies.

    Industry: The compound is used in the development of new materials, including dyes and pigments, due to its chromophoric properties.

Mechanism of Action

The mechanism of action of 6-Hydroxyhexyl 1-amino-9,10-dihydro-4-hydroxy-9,10-dioxoanthracene-2-carboxylate involves its interaction with specific molecular targets. The hydroxy and amino groups allow it to form hydrogen bonds and other interactions with enzymes and receptors. These interactions can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

6-Hydroxyhexyl 1-amino-9,10-dihydro-4-hydroxy-9,10-dioxoanthracene-2-carboxylate can be compared with other anthracene derivatives, such as:

    1-amino-9,10-dihydro-4-hydroxy-9,10-dioxoanthracene-2-sulphonic acid: This compound has a similar anthracene backbone but differs in the presence of a sulphonic acid group instead of the hydroxyhexyl group.

    9,10-Anthraquinone: A simpler anthracene derivative with two carbonyl groups, used primarily in dye production.

    Anthracene-2-carboxylic acid: Another derivative with a carboxylic acid group, used in organic synthesis.

The uniqueness of this compound lies in its combination of functional groups, which provides a versatile platform for various chemical and biological studies.

Properties

CAS No.

23893-98-3

Molecular Formula

C21H21NO6

Molecular Weight

383.4 g/mol

IUPAC Name

6-hydroxyhexyl 1-amino-4-hydroxy-9,10-dioxoanthracene-2-carboxylate

InChI

InChI=1S/C21H21NO6/c22-18-14(21(27)28-10-6-2-1-5-9-23)11-15(24)16-17(18)20(26)13-8-4-3-7-12(13)19(16)25/h3-4,7-8,11,23-24H,1-2,5-6,9-10,22H2

InChI Key

LYPUAMVCOPJRES-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C=C(C(=C3C2=O)N)C(=O)OCCCCCCO)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.